
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-溴-4,5-二甲氧基苯基)-2-氰基丙酸是一种有机化合物,其分子式为C11H12BrNO2。它以苯环上连接的溴原子、两个甲氧基和氰基丙酸部分为特征。由于其独特的化学结构和反应性,该化合物在各种科学研究领域都引起了人们的兴趣。
准备方法
合成路线和反应条件
3-(2-溴-4,5-二甲氧基苯基)-2-氰基丙酸的合成通常涉及在碱(如乙醇钠)存在下,2-溴-4,5-二甲氧基苯甲醛与丙二腈反应。 该反应通过克诺埃纳格尔缩合反应,然后通过迈克尔加成反应得到所需产物 。反应条件通常包括在乙醇或其他合适的溶剂中回流。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产物的产率和纯度。此外,使用自动化系统进行试剂添加和温度控制可以提高过程效率。
化学反应分析
反应类型
3-(2-溴-4,5-二甲氧基苯基)-2-氰基丙酸会发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化生成相应的羧酸或酮。
还原: 还原反应可以将腈基转化为胺,或将溴原子转化为氢原子。
取代: 溴原子可以用其他官能团(如羟基、氨基或烷基)取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常用的还原剂包括氢化铝锂(LiAlH4)或在钯催化剂存在下的氢气(H2)。
取代: 亲核取代反应可以用氢氧化钠(NaOH)或氨水(NH3)等试剂进行。
主要生成产物
氧化: 羧酸或酮。
还原: 胺或脱卤化合物。
取代: 羟基、氨基或烷基衍生物。
科学研究应用
3-(2-溴-4,5-二甲氧基苯基)-2-氰基丙酸在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物可用于研究酶抑制和蛋白质-配体相互作用。
工业: 该化合物可用于生产特种化学品和材料。
作用机制
3-(2-溴-4,5-二甲氧基苯基)-2-氰基丙酸的作用机制涉及它与特定分子靶标和途径的相互作用。溴原子和甲氧基可以参与与蛋白质的氢键和疏水相互作用,而腈基可以在亲核加成反应中充当亲电试剂。 这些相互作用可以调节酶和受体的活性,从而导致各种生物学效应.
相似化合物的比较
类似化合物
2-溴-4,5-二甲氧基肉桂酸: 该化合物具有类似的结构,但具有肉桂酸部分而不是氰基丙酸基团.
3-(2-溴-4,5-二甲氧基苯基)丙腈: 该化合物与之密切相关,可以用作3-(2-溴-4,5-二甲氧基苯基)-2-氰基丙酸合成的中间体.
独特性
3-(2-溴-4,5-二甲氧基苯基)-2-氰基丙酸的独特性在于它同时含有腈基和氰基丙酸基团,这赋予了它独特的反应性和各种化学转化的潜力。其官能团的组合使其成为科学研究和工业中各种应用的多功能化合物。
属性
分子式 |
C12H12BrNO4 |
|---|---|
分子量 |
314.13 g/mol |
IUPAC 名称 |
3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropanoic acid |
InChI |
InChI=1S/C12H12BrNO4/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h4-5,8H,3H2,1-2H3,(H,15,16) |
InChI 键 |
NHGTWBDIDKLDLJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)CC(C#N)C(=O)O)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


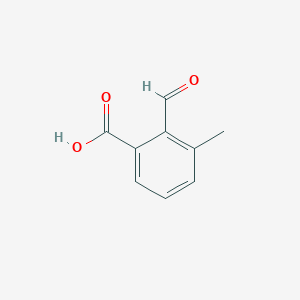
![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
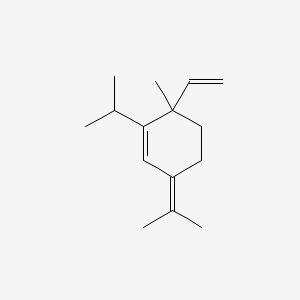
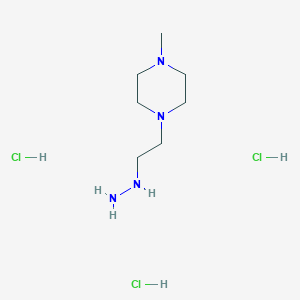
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
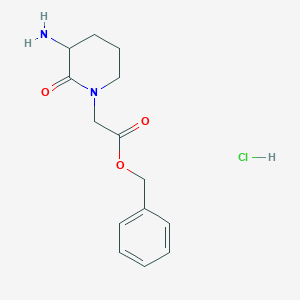
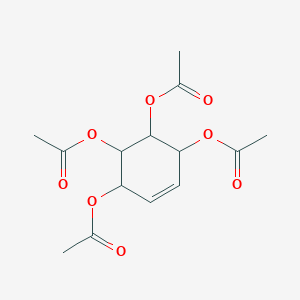
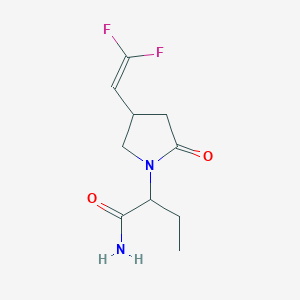

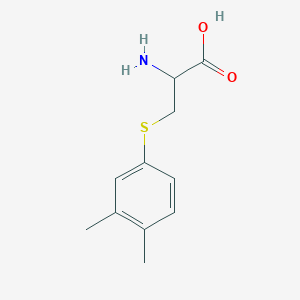
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)
